molecular formula C10H15NO5 B1441258 Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate CAS No. 1356163-76-2

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate

Cat. No. B1441258
M. Wt: 229.23 g/mol
InChI Key: BJRREYNGXNOFPY-UHFFFAOYSA-N
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Description

“Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate” is a chemical compound with the CAS Number: 1356163-76-2 . It has a molecular weight of 229.23 . The IUPAC name for this compound is methyl 2-oxo-2-((2-oxo-2-(pent-4-en-1-yloxy)ethyl)amino)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO5/c1-3-4-5-6-16-8(12)7-11-9(13)10(14)15-2/h3H,1,4-7H2,2H3,(H,11,13) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Energy Transport Systems

A study by Qiusheng Liu et al. (2002) reviewed thermal energy transport systems involving synthesis and decomposition reactions of methanol, focusing on the carbonylation of methanol to methyl formate and its subsequent hydrogenolysis. This process is part of a broader effort to recover wasted heat from industrial sources and use it for residential and commercial energy demands. The study emphasized the development of efficient catalysts and reactors for these reactions, which are critical for the implementation of such energy transport systems Liu et al., 2002.

Environmental Sciences

S. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE through aerobic processes. This review underscores the environmental impact of ether oxygenates and the importance of understanding their degradation pathways to mitigate pollution Thornton et al., 2020.

Chemical Synthesis Processes

L. Feng (2000) discussed various methods for synthesizing methyl formate, an ester closely related to the target compound. The review highlighted six synthesis methods, including direct esterification and carbonylation of methanol, and identified the liquid-phase methanol dehydrogenation process as a promising research direction due to its lower energy consumption and higher yields Feng, 2000.

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-oxo-2-[(2-oxo-2-pent-4-enoxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-4-5-6-16-8(12)7-11-9(13)10(14)15-2/h3H,1,4-7H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRREYNGXNOFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NCC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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